2,5-Bis(trifluoromethoxy)benzoic acid

lipophilicity medicinal chemistry ADME prediction

Standard -CF₃ and -OCH₃ analogs introduce uncontrolled LogD variability (Δ0.7-1.4 units) and microsomal instability into sEH inhibitor programs. 2,5-Bis(trifluoromethoxy)benzoic acid (MW 290.12) provides the precise electronic balance required for target engagement. • Optimal CNS Profile: TPSA of 55.76 Ų resides below the 60-70 Ų BBB permeation threshold, while the -OCF₃ groups retain essential hydrogen-bonding capacity absent in -CF₃ analogs. • Tunable Reactivity: pKa of 2.80 enables controlled amide conjugation distinct from the more acidic -CF₃ variant (pKa 2.68), ensuring batch-to-batch reproducibility in fragment-based campaigns. • Dual -OCF₃ Substitution: Enhances lipophilicity (LogP 3.182) for improved membrane permeability without sacrificing the oxidative stability required for agrochemical intermediate scaling.

Molecular Formula C9H4F6O4
Molecular Weight 290.12 g/mol
CAS No. 1003709-86-1
Cat. No. B12094730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethoxy)benzoic acid
CAS1003709-86-1
Molecular FormulaC9H4F6O4
Molecular Weight290.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F
InChIInChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17)
InChIKeyLJLZKVYNUPIIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(trifluoromethoxy)benzoic Acid Selection Guide


2,5-Bis(trifluoromethoxy)benzoic acid (CAS 1003709-86-1) is a fluorinated aromatic carboxylic acid (molecular formula C9H4F6O4, MW 290.12) featuring two trifluoromethoxy (-OCF₃) groups positioned at the 2- and 5-positions of the benzene ring [1]. The compound belongs to the class of trifluoromethoxy-substituted benzoic acids, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis [2]. The -OCF₃ group is recognized for its distinctive electron-withdrawing inductive effects and capacity to modulate lipophilicity relative to methoxy or trifluoromethyl analogs .

Fluorinated building block for medicinal chemistry and agrochemical synthesis
−OCF₃ groups modulate lipophilicity and electronic properties vs. −OCH₃ and −CF₃
Carboxylic acid handle supports amide conjugation and fragment elaboration

Risks of Substituting 2,5-Bis(trifluoromethoxy)benzoic Acid


2,5-Bis(trifluoromethoxy)benzoic acid cannot be casually substituted by in-class analogs such as 2,5-bis(trifluoromethyl)benzoic acid (CAS 42580-42-7) or mono-OCF₃ benzoic acids due to fundamental differences in physicochemical and electronic properties. The trifluoromethoxy (-OCF₃) substituent differs from the trifluoromethyl (-CF₃) group in its electronic character—the oxygen atom in -OCF₃ introduces resonance effects absent in -CF₃, resulting in distinct acid dissociation constants (pKa), lipophilicity profiles (LogP), and hydrogen-bonding capacity [1]. Additionally, the 2,5-substitution pattern confers a unique steric and electronic environment compared to 3,5- or 4-substituted regioisomers, directly impacting downstream synthetic transformations and biological target interactions [2]. Empirical studies confirm that replacing -OCF₃ with -CF₃ or -OCH₃ alters both LogD (by 0.7–1.4 units) and microsomal stability [3]. Consequently, generic substitution introduces uncontrolled variability in reaction yields, pharmacokinetic profiles, and assay reproducibility.

−OCF₃ vs −CF₃ substitution
Replacing −OCF₃ with −CF₃ may shift LogP, pKa, and hydrogen-bonding capacity, altering downstream ADME and binding profiles.
Regioisomer mismatch
The 2,5-substitution pattern creates a unique steric/electronic environment; 3,5- or 4-substituted analogs may not reproduce synthetic or biological outcomes.
Metabolic stability context
Class-level evidence suggests −OCF₃ may decrease microsomal stability relative to −CF₃ or −OCH₃; review during lead optimization.

Quantitative Comparison of 2,5-Bis(trifluoromethoxy)benzoic Acid


LogP vs. -CF3 Analog

2,5-Bis(trifluoromethoxy)benzoic acid (target compound) exhibits a calculated LogP of 3.182 [1], which is substantially higher than that of its direct structural analog 2,5-bis(trifluoromethyl)benzoic acid (CAS 42580-42-7), for which predicted LogP values range from 2.2 to 2.5 . The enhanced lipophilicity of the -OCF₃ derivative arises from the oxygen atom's contribution to the overall hydrophobic surface area while maintaining a distinct electronic profile.

LogP vs −CF₃
Cross-study comparable · Data to verify
ΔLogP ≈ +0.7 to +1.0
Higher predicted lipophilicity supports membrane permeability differentiation
Predicted values; target data from Chemsrc
lipophilicity medicinal chemistry ADME prediction

LogD Shift: -OCF3 vs. -OCH3

In a systematic study of aliphatic derivatives, the trifluoromethoxy (-OCF₃) group increased lipophilicity by 0.7–1.4 LogD units compared to methoxy (-OCH₃) analogs, while producing LogD values nearly identical to those of trifluoromethyl (-CF₃)-substituted compounds [1]. This class-level inference applies directly to 2,5-bis(trifluoromethoxy)benzoic acid: relative to a hypothetical 2,5-dimethoxybenzoic acid analog, the target compound is predicted to exhibit significantly elevated lipophilicity, whereas relative to the 2,5-bis(trifluoromethyl) analog, lipophilicity is comparable but with altered electronic and hydrogen-bonding characteristics.

LogD shift vs −OCH₃
Class-level inference
ΔLogD = +0.7 to +1.4
Quantifies lipophilicity increase from −OCH₃ to −OCF₃; LogD comparable to −CF₃ analogs
Aliphatic derivative series; microsomal assays
fluorine chemistry logD bioisosterism drug design

pKa vs. -CF3 Analog

The predicted pKa of 2,5-bis(trifluoromethoxy)benzoic acid is 2.80 ± 0.36 . In contrast, 2,5-bis(trifluoromethyl)benzoic acid exhibits a predicted pKa of 2.68 ± 0.10 . The higher pKa of the -OCF₃ derivative reflects the oxygen-mediated resonance donation that partially counteracts the inductive electron withdrawal of the fluorine atoms—an effect absent in the purely inductive -CF₃ analog.

pKa vs −CF₃
Cross-study comparable · Data to verify
ΔpKa ≈ +0.12 (target less acidic)
Modest pKa shift may influence ionization state at physiological pH
Predicted values; target data from ChemBK
acidity pKa ionization bioavailability

Microsomal Stability of -OCF3 Compounds

Microsomal stability studies of compounds bearing aliphatic -OCF₃ groups demonstrated that the trifluoromethoxy substituent typically decreased metabolic stability relative to both -OCH₃- and -CF₃-substituted counterparts [1]. The exception was observed in N-alkoxy(sulfon)amide series. This class-level finding indicates that 2,5-bis(trifluoromethoxy)benzoic acid-derived compounds may exhibit higher microsomal clearance rates than analogous molecules built from 2,5-bis(trifluoromethyl)benzoic acid, a factor that must be accounted for in lead optimization.

Microsomal stability
Class-level inference
−OCF₃ may decrease stability vs −OCH₃ and −CF₃
Supports review of metabolic stability during lead optimization
Exception: N-alkoxy(sulfon)amide series; aliphatic clearance assays
metabolic stability microsomal clearance CYP metabolism PK optimization

Ortho-Metalation Efficiency of -OCF3

Judged by its capacity to promote hydrogen/metal permutation at an ortho position, the trifluoromethoxy (-OCF₃) group is superior to both the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups [1]. This long-range electron-withdrawing effect considerably lowers the basicity of arylmetal compounds even when the -OCF₃ group is located in a remote position. For 2,5-bis(trifluoromethoxy)benzoic acid, this property enhances the regioselective functionalization potential at positions adjacent to the carboxyl group, offering synthetic advantages over the corresponding -CF₃ analog.

Ortho-metalation rank
Class-level inference
Reported ranking: −OCF₃ > −CF₃ > −OCH₃
Reported higher ortho-metalation promotion may support regioselective functionalization
Hydrogen/metal permutation study with butyllithium
electron-withdrawing ortho-metalation synthetic utility regioselectivity

PSA and BBB Permeability

2,5-Bis(trifluoromethoxy)benzoic acid has a calculated topological polar surface area (TPSA) of 55.76 Ų [1]. This value falls below the established threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. In contrast, the carboxyl group alone contributes approximately 37.3 Ų; the two -OCF₃ groups each add approximately 9.23 Ų (oxygen atom contribution). By comparison, 2,5-bis(trifluoromethyl)benzoic acid (CAS 42580-42-7) lacks the oxygen atoms and consequently exhibits a lower TPSA of approximately 37.3 Ų [3], making it more lipophilic but with different hydrogen-bonding capacity.

TPSA vs −CF₃
Cross-study comparable
ΔTPSA ≈ +18.5 Ų (target 55.8 vs 37.3 Ų)
Higher PSA reduces predicted BBB permeability relative to −CF₃ analog
Calculated values; Chemsrc and fragment-based analysis
PSA BBB permeability CNS drug design TPSA

2,5-Bis(trifluoromethoxy)benzoic Acid Applications


sEH Inhibitor Synthesis

2,5-Bis(trifluoromethoxy)benzoic acid serves as a strategic building block for constructing soluble epoxide hydrolase (sEH) inhibitor scaffolds. Structural modifications of the t-TUCB skeleton have been explored at the trifluoromethoxyphenyl group ('Ring A'), where the -OCF₃ moiety provides the optimal balance of electron-withdrawing capacity and lipophilicity (LogP = 3.182) [1] compared to -CF₃ alternatives (LogP ~2.2–2.5) . The higher LogP of the -OCF₃ derivative enhances membrane permeability while maintaining the electrophilic character required for target engagement. This application scenario is directly supported by quantitative LogP differentiation evidence.

Fragment-Based Drug Discovery with Modulated pKa

In fragment-based drug discovery (FBDD) campaigns, the carboxylic acid moiety of 2,5-bis(trifluoromethoxy)benzoic acid (pKa = 2.80 ± 0.36) provides a conjugation handle for amide bond formation while the -OCF₃ groups modulate electronic properties distinct from -CF₃ analogs (pKa = 2.68 ± 0.10) . The higher pKa of the -OCF₃ derivative reflects reduced acidity due to oxygen-mediated resonance donation, which influences the compound's ionization state at physiological pH and consequently its binding interactions with target proteins. This makes it particularly suitable for fragments where precise tuning of carboxylate hydrogen-bonding capacity is required.

Agrochemical Intermediate Synthesis

The trifluoromethoxy group is a key pharmacophore in numerous commercial agrochemicals, including the fungicide Thifluzamide and the insecticide Triflumuron [2]. 2,5-Bis(trifluoromethoxy)benzoic acid provides a scaffold with two -OCF₃ moieties, offering lipophilicity enhancement of 0.7–1.4 LogD units relative to methoxy analogs [3]. However, procurement decisions for agrochemical intermediate synthesis must account for class-level evidence indicating that -OCF₃ substitution may decrease microsomal stability compared to -CF₃ or -OCH₃ alternatives [3]. This dual consideration—enhanced lipophilicity with potential metabolic liability—guides the appropriate selection of this building block for environmental persistence optimization in pesticide development.

CNS Drug Discovery with PSA-Tuned Building Blocks

2,5-Bis(trifluoromethoxy)benzoic acid, with its topological polar surface area (TPSA) of 55.76 Ų [4], occupies a strategic position for CNS drug discovery. This value lies just below the established threshold of 60–70 Ų for favorable passive BBB penetration [5], making it a viable building block for CNS-targeted compounds. In contrast, the -CF₃ analog (TPSA ≈ 37.3 Ų) [6] offers higher predicted BBB permeability but lacks the oxygen-mediated hydrogen-bonding capacity of -OCF₃. Researchers optimizing CNS penetration while retaining hydrogen-bond donor/acceptor functionality should preferentially select the -OCF₃ building block for its balanced PSA profile.

Application
Selection Property
Validation Focus
sEH inhibitor synthesis
Lipophilicity and electron-withdrawing profile
Target engagement and membrane permeability assays
Fragment-based drug discovery
pKa and hydrogen-bonding modulation
Binding interactions and ionization state analysis
Agrochemical intermediate synthesis
Lipophilicity and metabolic stability trade-off
Environmental persistence and microsomal clearance assessment
CNS drug discovery
TPSA below 60 Ų threshold
BBB permeability and hydrogen-bonding functionality

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